molecular formula C17H27NO3 B11633775 Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate

Cat. No.: B11633775
M. Wt: 293.4 g/mol
InChI Key: IHIMTTHXLDZHGU-UHFFFAOYSA-N
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Description

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Preparation Methods

The synthesis of Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate involves several steps. One common method includes the reaction of adamantane derivatives with appropriate reagents to introduce the carbonylamino group. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Adamantane derivatives are known for their use in antiviral drugs, and this compound is explored for similar applications.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity to the molecule, allowing it to interact effectively with biological targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound. These compounds share the adamantane core structure but differ in their functional groups and specific applications.

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-3-methylbutanoate

InChI

InChI=1S/C17H27NO3/c1-10(2)14(15(19)21-3)18-16(20)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H,18,20)

InChI Key

IHIMTTHXLDZHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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